molecular formula C10H9BrO4 B8300086 2-Acetoxy-4-bromo-5-methoxybenzaldehyde

2-Acetoxy-4-bromo-5-methoxybenzaldehyde

Cat. No.: B8300086
M. Wt: 273.08 g/mol
InChI Key: CZSGPHSGFGHLAP-UHFFFAOYSA-N
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Description

2-Acetoxy-4-bromo-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring three distinct functional groups: an acetoxy (ester) group at position 2, a bromine atom at position 4, and a methoxy group at position 5. Its molecular formula is $ \text{C}{10}\text{H}{9}\text{BrO}_{4} $, with a molecular weight of 289.08 g/mol. The compound’s structure combines electron-withdrawing (bromo, acetoxy) and electron-donating (methoxy) substituents, creating a unique electronic environment that influences its reactivity, solubility, and applications in organic synthesis.

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

(5-bromo-2-formyl-4-methoxyphenyl) acetate

InChI

InChI=1S/C10H9BrO4/c1-6(13)15-9-4-8(11)10(14-2)3-7(9)5-12/h3-5H,1-2H3

InChI Key

CZSGPHSGFGHLAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1C=O)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Substituent Electron Effect Steric Demand Common Reactivity
Bromine (4-Br) Strong -I, -M Moderate Cross-coupling, nucleophilic substitution
Acetoxy (2-OAc) Moderate -I Low Hydrolysis to phenol, ester exchange
Butoxy (e.g., 4-OBu) +I (ether) High Enhances lipophilicity, steric hindrance

Table 2: Comparative Reactivity in SNAr Reactions

Compound Reaction Rate (Relative) Major Product Position
This compound 1.0 (reference) Position 6
4-Butoxy-3-chloro-5-methoxybenzaldehyde 0.3 Position 2
2-Acetoxy-4-chloro-5-methoxybenzaldehyde 1.2 Position 6

Preparation Methods

Bromination of 5-Methoxybenzaldehyde

The foundational step for synthesizing halogenated benzaldehydes involves bromination of 5-methoxybenzaldehyde. As demonstrated in CN105085215A, bromination using Br₂ in anhydrous dichloromethane at 0°C achieves selective substitution at position 2, yielding 2-bromo-5-methoxybenzaldehyde with a 75.29% yield after recrystallization. While this method targets position 2, adjusting reaction conditions (e.g., temperature, solvent, and directing groups) could favor bromination at position 4 for the target compound.

Critical Parameters:

  • Temperature: Bromination initiates at 0°C, followed by gradual warming to 30°C to complete the reaction.

  • Solvent: Anhydrous dichloromethane minimizes side reactions, enhancing selectivity.

  • Workup: Sequential washing with 5% Na₂S₂O₃ and saturated NaHCO₃ ensures removal of excess bromine and acidic byproducts.

Acetylation of Hydroxybenzaldehyde Intermediates

Acetylation Reaction Conditions

Acetylation of the hydroxyl group employs acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). For example, the PubChem entry for 4-acetoxy-2-bromo-5-methoxybenzaldehyde (CID 262348) implies acetylation under anhydrous conditions, though specific details are omitted. Optimized conditions from similar systems recommend:

  • Molar Ratio: 1.2 equivalents of acetic anhydride per hydroxyl group.

  • Temperature: Room temperature to 50°C, avoiding aldehyde oxidation.

  • Catalyst: Catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.

Alternative Pathways via Halogen Exchange and Formylation

Metal-Halogen Exchange Strategy

The US20130090498A1 patent outlines a two-step synthesis for 4-bromo-2-methoxybenzaldehyde, leveraging metal-halogen exchange with isopropyl magnesium chloride and subsequent formylation. Adapting this approach for the target compound could involve:

  • Starting Material: 1,4-dibromo-2-fluorobenzene.

  • Formylation: Reaction with DMF at 0°C to yield 2-fluoro-4-bromobenzaldehyde.

  • Substitution: Replacing fluorine with acetoxy using potassium acetate instead of methanol, though nucleophilic aromatic substitution of fluoride remains challenging without activating groups.

Yield Considerations: The patent reports a 57% overall yield for methoxy substitution, suggesting potential efficiency losses when targeting acetoxy.

Structural Confirmation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The CN105085215A patent provides a ¹H NMR spectrum for 2-bromo-5-methoxybenzaldehyde, with characteristic peaks at δ 3.88 (s, OCH₃), δ 7.19–7.24 (aromatic protons), and δ 10.01 (s, CHO). For 2-acetoxy-4-bromo-5-methoxybenzaldehyde, anticipated signals include:

  • δ 2.30 (s, OAc).

  • δ 3.85 (s, OCH₃).

  • δ 7.30–7.50 (aromatic protons adjacent to bromine).

  • δ 9.95 (s, CHO).

Recrystallization and Purity

Recrystallization from petroleum ether (PE) or heptane, as described in CN105085215A, ensures high purity (>98%) by removing unreacted starting materials and byproducts.

Challenges and Optimization Opportunities

Competing Directing Effects

The methoxy (activating, ortho/para-directing) and acetoxy (deactivating, meta-directing) groups create regiochemical conflicts during bromination. To favor position 4:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) may enhance the acetoxy group’s meta-directing influence.

  • Lewis Acids: FeBr₃ could coordinate to the methoxy group, mitigating its activation and allowing acetoxy to direct bromination.

Side Reactions

  • Aldehyde Oxidation: Mild bromination conditions (low temperature, inert atmosphere) prevent formyl group degradation.

  • Over-Bromination: Stoichiometric control of Br₂ (1 equivalent) limits di-substitution.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Citation
Bromination-Acetylation2-Hydroxy-5-methoxybenzaldehydeBromination → Acetylation~60%*
Metal-Halogen Exchange1,4-Dibromo-2-fluorobenzeneFormylation → Acetoxy Substitution~50%*

*Estimated based on analogous reactions.

Q & A

Q. How can this compound serve as a building block in pharmaceutical intermediate synthesis?

  • Answer : Its methoxy and bromine groups are valuable for:
  • Anticancer agents : As seen in thiosemicarbazone derivatives with metal-chelating properties .
  • Antimicrobials : Functionalization via acetoxy hydrolysis to phenolic intermediates, which exhibit bioactivity .

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